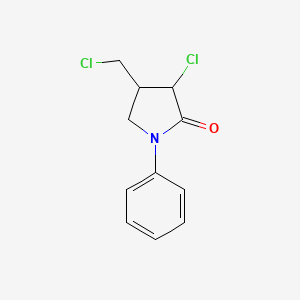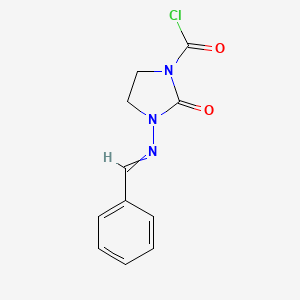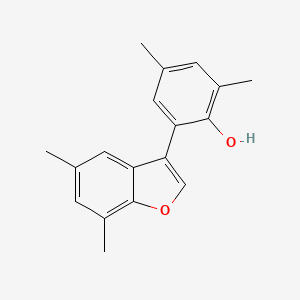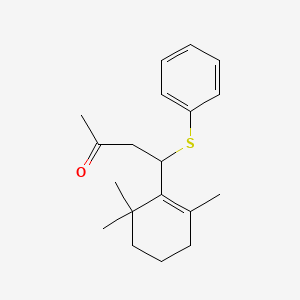
1-(2-Chloroethyl)-4-phenylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4-phenylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the piperidine nitrogen, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4-phenylpiperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used in chemotherapy and has similar structural features.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another compound with similar chemical properties and applications in cancer treatment.
Uniqueness
1-(2-Chloroethyl)-4-phenylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61094-56-2 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H18ClNO/c14-8-11-15-9-6-13(16,7-10-15)12-4-2-1-3-5-12/h1-5,16H,6-11H2 |
InChI-Schlüssel |
MWUNJGWOIOLNPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)




![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)


![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


